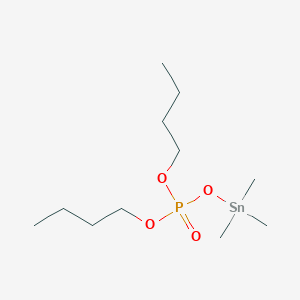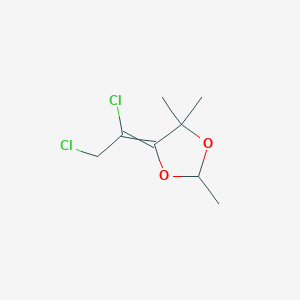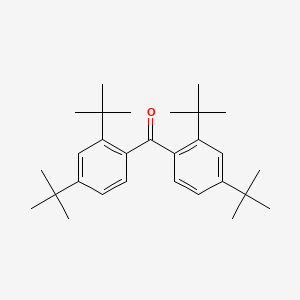
Bis(2,4-di-tert-butylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-di-tert-butylphenyl)methanone is an organic compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound consists of two 2,4-di-tert-butylphenyl groups attached to a central methanone group, making it a valuable chemical in synthetic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-di-tert-butylphenyl)methanone typically involves the reaction of 2,4-di-tert-butylphenol with a suitable methanone precursor. One common method includes the use of phosphorus trichloride and tetramethylolmethane as starting materials . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product. The compound is then purified through various techniques such as distillation and crystallization to achieve the required quality for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4-di-tert-butylphenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tert-butyl groups, which provide steric hindrance and affect the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce alcohol derivatives. Substitution reactions often result in the formation of various substituted phenylmethanones.
Applications De Recherche Scientifique
Bis(2,4-di-tert-butylphenyl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cell growth and viability . In the field of medicine, the compound is investigated for its potential therapeutic properties. Industrially, it is used as an antioxidant stabilizer in polymer production .
Mécanisme D'action
The mechanism of action of Bis(2,4-di-tert-butylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. For example, it has been shown to affect mitochondrial membrane potential, leading to changes in cell growth and viability .
Comparaison Avec Des Composés Similaires
Bis(2,4-di-tert-butylphenyl)methanone can be compared with other similar compounds such as 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate and bis(p-nonylphenyl)phosphate . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique structure of this compound, with its two tert-butyl groups, provides distinct steric and electronic effects that make it valuable in various applications.
Propriétés
Numéro CAS |
89490-60-8 |
|---|---|
Formule moléculaire |
C29H42O |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
bis(2,4-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C29H42O/c1-26(2,3)19-13-15-21(23(17-19)28(7,8)9)25(30)22-16-14-20(27(4,5)6)18-24(22)29(10,11)12/h13-18H,1-12H3 |
Clé InChI |
QJHHYZMEMGPYJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
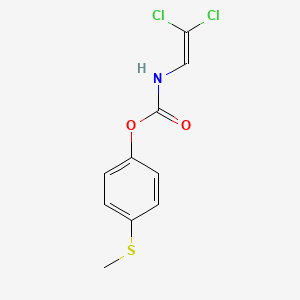
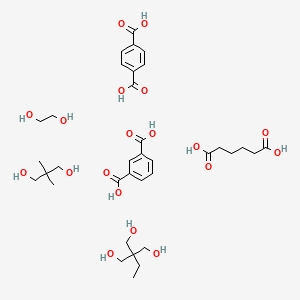
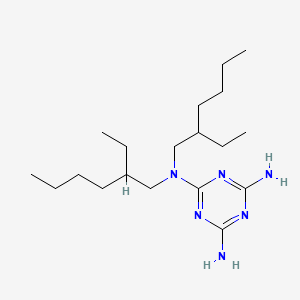
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
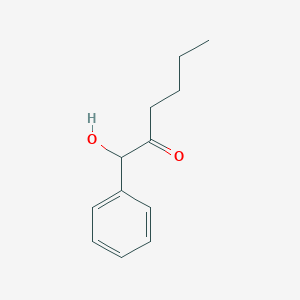

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
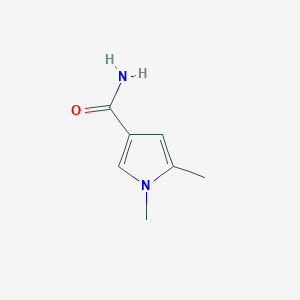
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
